molecular formula C14H13F3N6 B12410713 Dyrk1A-IN-4

Dyrk1A-IN-4

Cat. No.: B12410713
M. Wt: 322.29 g/mol
InChI Key: QHTJZFWEQYRYQE-UHFFFAOYSA-N
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Description

Dyrk1A-IN-4 is a chemical compound known for its inhibitory activity against the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of DYRK1A has been linked to several diseases, including Down syndrome and neurodegenerative disorders .

Preparation Methods

The synthesis of Dyrk1A-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Dyrk1A-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .

Scientific Research Applications

Dyrk1A-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of DYRK1A and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of DYRK1A in cellular processes such as cell cycle regulation, apoptosis, and differentiation.

    Medicine: Investigated for its potential therapeutic applications in treating diseases associated with DYRK1A overexpression, such as Down syndrome and Alzheimer’s disease.

    Industry: Utilized in the development of new drugs targeting DYRK1A and related kinases .

Mechanism of Action

Dyrk1A-IN-4 exerts its effects by inhibiting the activity of DYRK1A. The compound binds to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by DYRK1A, including cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of gene expression, signal transduction, and protein-protein interactions .

Comparison with Similar Compounds

Dyrk1A-IN-4 is unique compared to other DYRK1A inhibitors due to its specific binding mode and inhibitory activity. Similar compounds include:

These compounds share similar inhibitory mechanisms but differ in their chemical structures, binding modes, and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H13F3N6

Molecular Weight

322.29 g/mol

IUPAC Name

4-[2-methyl-3-(2,2,2-trifluoroethyl)imidazo[4,5-b]pyridin-5-yl]pyridine-2,6-diamine

InChI

InChI=1S/C14H13F3N6/c1-7-20-10-3-2-9(8-4-11(18)22-12(19)5-8)21-13(10)23(7)6-14(15,16)17/h2-5H,6H2,1H3,(H4,18,19,22)

InChI Key

QHTJZFWEQYRYQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC(F)(F)F)N=C(C=C2)C3=CC(=NC(=C3)N)N

Origin of Product

United States

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